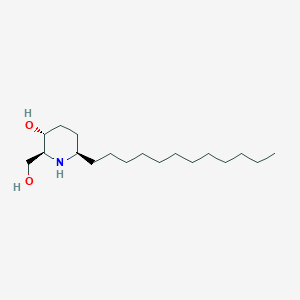

(-)-Deoxoprosophylline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Deoxoprosophylline (DOP) is a naturally occurring alkaloid found in plants of the family Apocynaceae, including Rauwolfia serpentina, and is known to have a variety of medicinal properties. It is a highly selective, potent, and reversible inhibitor of monoamine oxidase A (MAO-A) and has been used in the treatment of depression and anxiety. DOP has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidative effects, and is being explored for its potential therapeutic applications in a variety of diseases.

Scientific Research Applications

Synthesis Techniques and Methodologies

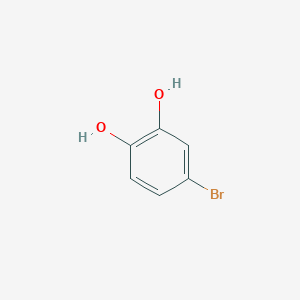

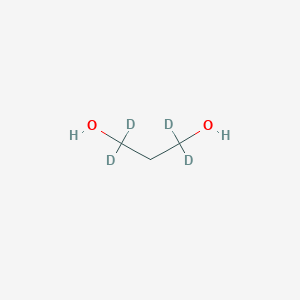

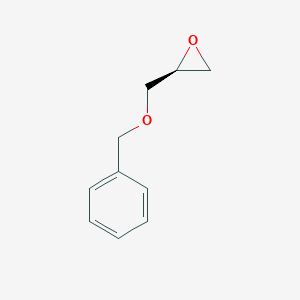

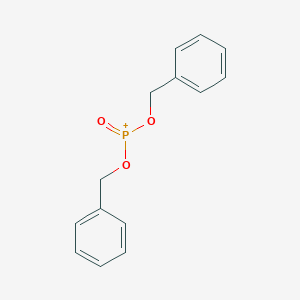

Several studies have focused on the synthesis techniques and methodologies for (-)-Deoxoprosophylline, highlighting its significance in scientific research. A notable approach is the stereoselective synthesis, which involves key steps like the amination of anti-1,2-dibenzyl ether, intermolecular olefination, and Pd-catalyzed intramolecular cyclization (Kim et al., 2007). Additionally, the use of chiral functionalities from Perlin aldehydes and reductive aminations emphasizes the intricate methods employed to achieve the synthesis of (-)-Deoxoprosophylline and its derivatives (Kokatla et al., 2010).

Another innovative approach includes the Co(III)(salen)-catalyzed two stereocentered HKR (Hydrolytic Kinetic Resolution) of racemic azido epoxides, offering an efficient pathway to synthesize (+)-Deoxoprosophylline with high optical purity (Devalankar & Sudalai, 2012). The SmI2-mediated cross-coupling technique represents another critical method, showcasing the versatility of synthesis strategies for this compound (Liu et al., 2008).

Advances in Synthesis and Derivative Development

The recent developments in the synthesis of (-)-Deoxoprosophylline and its derivatives have been significant, focusing on achieving optically active forms through various strategies, including chiral synthons, chiral auxiliaries, and asymmetric catalysis. These efforts are crucial for generating derivatives with potential biological activities and for understanding the structural complexity of (-)-Deoxoprosophylline (Ande et al., 2018).

properties

IUPAC Name |

(2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMLRIRWYGHUHB-FGTMMUONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1CCC(C(N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-Deoxoprosophylline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[cd]pyrene](/img/structure/B119913.png)

![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)

![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)